(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)methanamine
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Overview
Description
(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)methanamine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethylphenyl group. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The trifluoromethylphenyl group can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol. Substitution reactions could result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new treatments for various diseases.
Industry
In industry, this compound can be used in the development of new materials with enhanced properties. For example, the trifluoromethyl group can improve the thermal stability and chemical resistance of polymers and other materials.
Mechanism of Action
The mechanism of action of (5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and other biological molecules, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These properties allow the compound to modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-(3-(Trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)methanamine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)ethanamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)methanamine is unique due to the combination of the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in similar compounds.
Properties
Molecular Formula |
C10H8F3N3O |
---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
[5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]methanamine |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)7-3-1-2-6(4-7)9-16-15-8(5-14)17-9/h1-4H,5,14H2 |
InChI Key |
YUKILENGICEYCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)CN |
Origin of Product |
United States |
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